
Hydrocinnamic acid, alpha-isopropyl-O-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a short-chain fatty acid derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylhydrocinnamic acid can be achieved through the asymmetric hydrogenation of alpha-methylcinnamic acid . This process involves the use of specific catalysts and reaction conditions to achieve the desired product. Another method involves the lipase-catalyzed resolution of the enantiomers of 2-benzylpropionic acid .
Industrial Production Methods
Industrial production methods for alpha-Methylhydrocinnamic acid typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of polymer-supported “Evans” oxazolidinone mediated solid-phase asymmetric synthesis has also been employed in the production of this compound .
化学反応の分析
Types of Reactions
Alpha-Methylhydrocinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of alpha-Methylhydrocinnamic acid include hydrogenation catalysts for reduction reactions and oxidizing agents for oxidation reactions. Specific conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of alpha-Methylhydrocinnamic acid depend on the type of reaction and the reagents used. For example, the reduction of alpha-Methylhydrocinnamic acid can yield 2-methyl-3-phenylpropionic acid, while oxidation reactions can produce various oxidized derivatives .
科学的研究の応用
Alpha-Methylhydrocinnamic acid has several scientific research applications:
作用機序
The mechanism of action of alpha-Methylhydrocinnamic acid involves its interaction with specific molecular targets and pathways. For example, as an HDAC inhibitor, it affects the acetylation status of histones, leading to changes in gene expression . Additionally, its role in correcting the ΔF508-CFTR defect involves modulating the function of the cystic fibrosis transmembrane conductance regulator protein .
類似化合物との比較
Alpha-Methylhydrocinnamic acid can be compared with other similar compounds such as:
Phenylpropanoic acid:
2-Phenylpropionic acid: This compound has a similar structure but differs in the position of the methyl group.
Cinnamic acid: A precursor to alpha-Methylhydrocinnamic acid, it has a different substitution pattern on the aromatic ring.
The uniqueness of alpha-Methylhydrocinnamic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
29107-36-6 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
methyl 2-benzyl-3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)12(13(14)15-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChIキー |
JGHLITBBZZVLBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


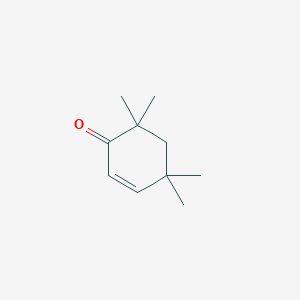
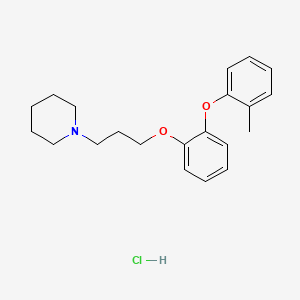
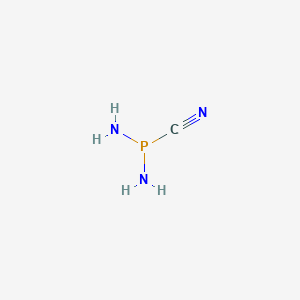

![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
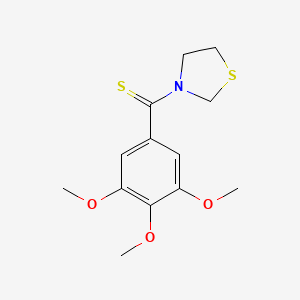
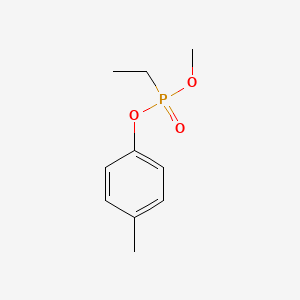
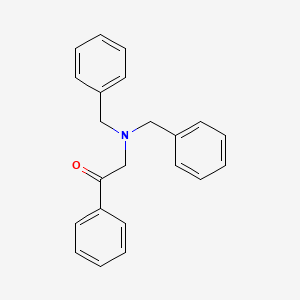
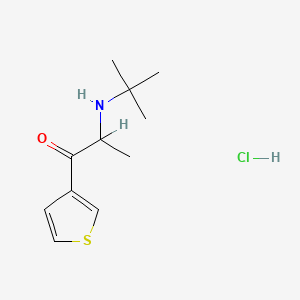

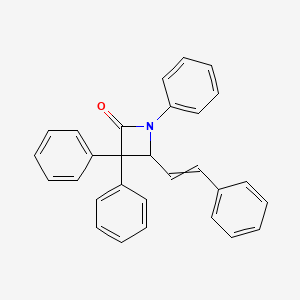
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)


